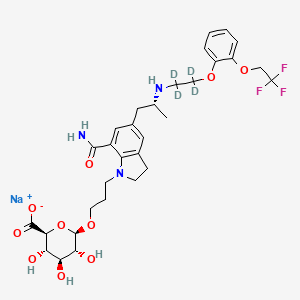![molecular formula C13H13ClN2O B13854472 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 5-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then treated with an acylating agent, such as acetyl chloride or acetic anhydride, to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium on carbon, copper sulfate), and varying temperatures and pressures depending on the specific reaction .
科学的研究の応用
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the nervous system, potentially affecting neurotransmission and exhibiting neuroprotective properties .
類似化合物との比較
1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone can be compared with other similar compounds, such as:
1-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
1-(3-Chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound also contains a chlorophenyl group and a triazole ring but has additional functional groups that confer unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
1-[1-[(3-chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)7-15-16(9)8-11-4-3-5-12(14)6-11/h3-7H,8H2,1-2H3 |
InChIキー |
CHRZBFUEAGRVPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CC2=CC(=CC=C2)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
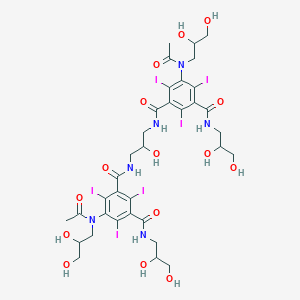
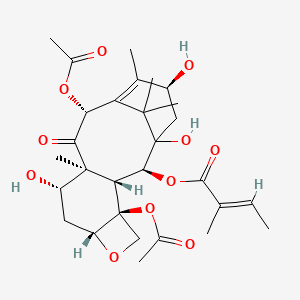




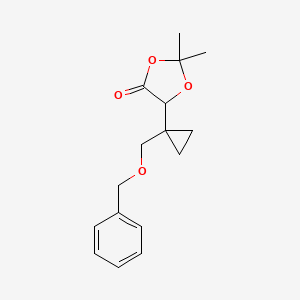
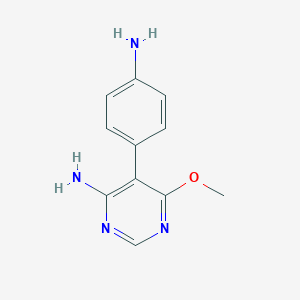
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
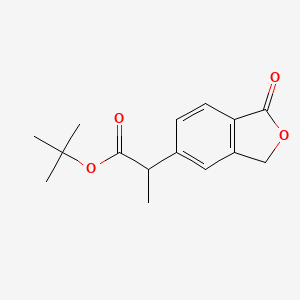
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
